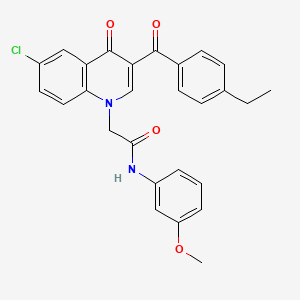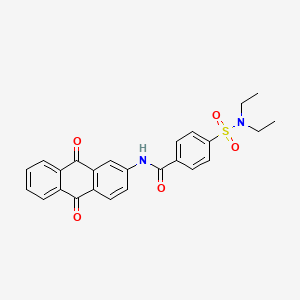
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide, also known as DASA-58, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. DASA-58 is a derivative of 2-anthraquinone sulfonamide and belongs to the class of sulfonamide compounds.
Mechanism of Action
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide exerts its anti-cancer activity by inhibiting the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell proliferation, survival, and metastasis. 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been found to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its high potency and specificity for STAT3 inhibition. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide. One potential area of investigation is its use in combination therapy with other anti-cancer drugs. Another area of interest is its potential as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in vivo.
Synthesis Methods
The synthesis of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide involves the reaction of 4-aminobenzamide with 2-chloro-9,10-anthraquinone in the presence of diethylamine and triethylamine. The resulting product is then sulfonated with chlorosulfonic acid, followed by the reaction with diethylamine to form 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. Furthermore, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-27(4-2)33(31,32)18-12-9-16(10-13-18)25(30)26-17-11-14-21-22(15-17)24(29)20-8-6-5-7-19(20)23(21)28/h5-15H,3-4H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXPPIVGYSZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

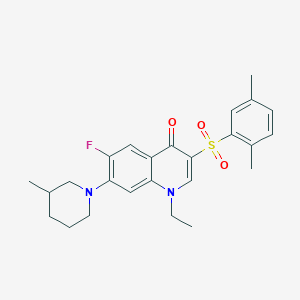
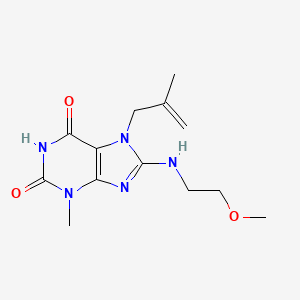
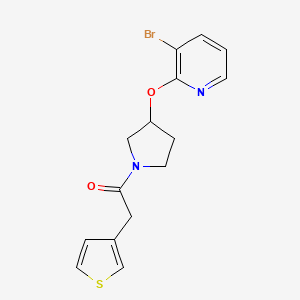
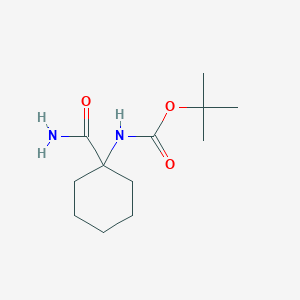
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
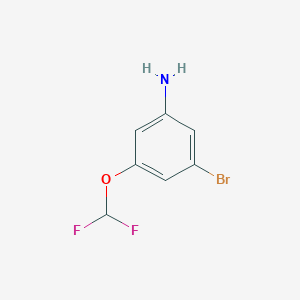
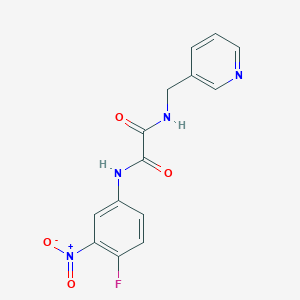

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)
![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)
![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)
